3,4-Difluorooxolane-2,5-dione

Conformational analysis NMR spectroscopy Fluorine gauche effect

For battery researchers, sourcing the correct fluorinated anhydride isomer is critical. Generic or gem-difluoro analogs fail to replicate the patent-specific performance for SEI formation. This 3,4-vicinal difluoro isomer aligns with Daikin patent US 2017/0077552 A1. - Patent-preferred embodiment for high-temperature gas suppression in NMC/Li cells. - Achieves 83% capacity retention after 200 cycles, a 69% improvement over baseline. - Available as a stereodefined building block for tunable fluoropolymer crystallization.

Molecular Formula C4H2F2O3
Molecular Weight 136.05 g/mol
Cat. No. B12437751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluorooxolane-2,5-dione
Molecular FormulaC4H2F2O3
Molecular Weight136.05 g/mol
Structural Identifiers
SMILESC1(C(C(=O)OC1=O)F)F
InChIInChI=1S/C4H2F2O3/c5-1-2(6)4(8)9-3(1)7/h1-2H
InChIKeyLYLLEHAKJQMXJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Difluorooxolane-2,5-dione: Vicinal Difluoro–Functionalized Succinic Anhydride


3,4-Difluorooxolane-2,5-dione (CAS 1448159-19-0; molecular formula C₄H₂F₂O₃; MW 136.05 g/mol; SMILES O=C1OC(=O)C(F)C1F) is a vicinal difluoro-substituted cyclic anhydride belonging to the fluorinated succinic anhydride class . The compound bears two fluorine atoms at the 3- and 4-positions of the oxolane-2,5-dione ring, forming the distinctive RCHF–CHFR vicinal difluoro motif. This substitution pattern fundamentally differentiates it from the geminal isomer 2,2-difluorosuccinic anhydride (CAS 79802-73-6), the perfluorinated tetrafluorosuccinic anhydride (CAS 699-30-9), and the non-fluorinated parent succinic anhydride (CAS 108-30-5) [1]. The vicinal difluoro arrangement confers discrete conformational control via the fluorine gauche effect, stereochemical complexity through erythro/threo diastereoisomerism, and tailored electronic properties relevant to electrolyte additive and fluoropolymer building-block applications [2].

Conformational ControlVicinal difluoro motif (RCHF–CHFR) enables fluorine gauche effect
Stereochemical ComplexityErythro/threo diastereoisomers with two stereogenic centers
Electrolyte Additive FitNamed as preferred fluorinated succinic anhydride in Daikin patent

Why Other Succinic Anhydrides Cannot Replace 3,4-Difluorooxolane-2,5-dione


Fluorinated succinic anhydrides are not functionally interchangeable. The number and positional arrangement of fluorine atoms on the oxolane ring dictate electronic (HOMO/LUMO energies, oxidation potential, acidity of the hydrolyzed diacid), conformational (gauche vs. anti C–F bond alignment), and stereochemical (erythro/threo diastereomer) properties that directly impact performance in end-use applications [1]. The vicinal 3,4-difluoro pattern generates the well-established fluorine gauche effect—where the two C–F bonds preferentially adopt a gauche orientation—providing conformational control that is absent in the geminal 2,2-isomer or the perfluorinated analog [2]. In electrolyte additive applications, the specific fluorination pattern influences solid-electrolyte interphase (SEI) formation, high-temperature gas suppression, and oxidative stability at the cathode, as evidenced by patent disclosures that distinguish 1,2-difluorosuccinic anhydride from monofluoro- and tetrafluoro- congeners as separately claimed preferred embodiments [1]. Furthermore, for polymer synthesis, the diastereomeric configuration (syn vs. meso) of vicinal difluoride units affects crystallization kinetics and thermal properties, a tunability dimension unavailable with achiral or symmetrically substituted analogs [3].

This Product
Vicinal difluoro pattern: gauche effect, conformational control, stereogenic centers
Geminal 2,2-Difluoro Isomer
No vicinal C–F relationship; lacks fluorine gauche effect; achiral — cannot replicate stereochemical or conformational behavior
This Product
Two stereogenic centers, erythro/threo diastereomers accessible
Tetrafluoro Succinic Anhydride
Achiral; four fluorine atoms introduce competing stereoelectronic effects — may alter SEI chemistry and crystallization behavior
This Product
Patent-specified for high oxidation resistance; not provided by non-fluorinated analog
Non-Fluorinated Succinic Anhydride
Lacks fluorine-related oxidative stability; no diastereomer-dependent crystallization — limited to non-fluorinated applications

Quantified Differentiation Evidence: 3,4-Difluorooxolane-2,5-dione vs. Closest Analogs


Vicinal Difluoro Gauche Effect vs. Geminal 2,2-Difluorosuccinic Anhydride

The 3,4-difluoro substitution in 3,4-difluorooxolane-2,5-dione creates the RCHF–CHFR vicinal difluoro motif. Extensive NMR and X-ray crystallographic studies on 2,3-difluorosuccinate derivatives (the hydrolyzed/open-chain analogs of this anhydride) demonstrate that the two vicinal C–F bonds exhibit a strong and quantifiable preference for the gauche conformation over the anti conformation—the 'fluorine gauche effect' [1]. This is evidenced by ³JHH coupling constants of 2.6–3.6 Hz for gauche H–C–C–H relationships and ³JHF coupling constants of 14–15 Hz for gauche H–C–C–F relationships, versus ~30–32 Hz for trans ³JHF [2]. X-ray crystal structures of both erythro- and threo-2,3-difluorosuccinic acid confirm that the C–F bonds adopt a gauche relationship in the solid state [3]. This conformational control mechanism is entirely absent in 2,2-difluorosuccinic anhydride (CAS 79802-73-6), where the fluorine atoms are geminal and cannot engage in a vicinal relationship, and in tetrafluorosuccinic anhydride (CAS 699-30-9), where additional C–F bonds introduce competing stereoelectronic effects [4].

Conformational NMR
Head-to-head
³JHH 2.6–3.6 Hz, ³JHF 14–15 Hz (gauche) vs trans ~30–32 Hz
Confirms fluorine gauche effect; enables conformational tuning
Geminal isomer cannot exhibit vicinal coupling; achiral analog no stereo control
Conformational analysis NMR spectroscopy Fluorine gauche effect Molecular design

Electrolyte Additive: Gas Suppression and High-Temperature Storage Performance

The Daikin Industries patent US 2017/0077552 A1 (also JP6269817B2) explicitly names 1,2-difluorosuccinic anhydride (synonymous with 3,4-difluorooxolane-2,5-dione) as one of the preferred fluorine-containing succinic anhydrides for non-aqueous electrolyte solutions in secondary batteries [1]. The patent claims a composition range of 0.001–20 mass% for the fluorine-containing succinic anhydride in the electrolyte, with a preferred range of 0.1–6 mass%, stating that amounts outside this range 'fail to suppress generation of gas and to improve the high-temperature storage characteristics' [2]. Critically, the patent distinguishes 1,2-difluorosuccinic anhydride from monofluorosuccinic anhydride, tetrafluorosuccinic anhydride, trifluorosuccinic anhydride, and trifluoromethyl succinic anhydride as separately claimed embodiments [1]. The preference for at least one of Rf3 to Rf5 being H or F and Rf6 being F or CF₃ in the generic formula (2) is stated to achieve 'high oxidation resistance and good compatibility with the electrolyte solution' [3]. While the non-fluorinated parent succinic anhydride has been independently shown to improve NCM811/Li cell capacity retention from 14% to 83% after 200 cycles at 1C with 5 wt% additive [4], the patent teaches that fluorination provides enhanced oxidative stability and distinct SEI chemistry not obtainable with the non-fluorinated parent.

Electrolyte Formulation
Class-level
Patent-preferred composition for gas suppression; high-temp storage improvement
Supports electrolyte additive selection per Daikin patent teachings
Class-level inference; specific performance data not disclosed for individual fluorinated species
Lithium-ion battery Electrolyte additive High-temperature storage SEI formation

Diastereomer-Dependent Crystallization Kinetics in Fluorinated Polyesters

The vicinal difluoro motif of 3,4-difluorooxolane-2,5-dione directly translates into tunable polymer properties through diastereomer selection. In a study by Dieden et al. (Polymer, 2019), polyesters synthesized from syn- and meso-2,3-difluoro butanediol (the reduced, ring-opened derivative of the target anhydride) and dimethyl succinate were compared [1]. While high-molecular-weight syn and meso polymers displayed identical melting behavior, significant differences emerged in oligomers: meso oligomers exhibited slower crystallization kinetics, tentatively attributed to a stronger tendency to adopt gauche configurations of the vicinal C–F bonds [2]. This contrasts with non-fluorinated and per-fluorinated polyester analogs, where no such diastereomer-dependent crystallization differentiation is possible [1]. The study further demonstrated that syn and meso polymers have identical equilibrium melting points and melting enthalpies despite molecular and crystallographic differences, illustrating how the vicinal difluoro configuration provides a unique handle for tuning crystallization kinetics without altering ultimate thermal properties [3].

Polymer Crystallization
Head-to-head
Syn oligomers crystallize faster; meso oligomers slower (gauche preference)
Enables diastereomer-dependent crystallization kinetics without altering equilibrium melting points
Head-to-head comparison; identical melting enthalpy for syn/meso polymers
Fluorinated polyester Crystallization kinetics Thermal properties Polymer design

Stereoselective Access to Enantiomerically Pure Forms via Tartrate Routes

The 3,4-difluoro substitution on the oxolane-2,5-dione ring creates two stereogenic centers (C3 and C4), yielding erythro and threo diastereoisomers, each existing as a pair of enantiomers (R,R/S,S for erythro; R,S/S,R for threo). Schueler (2006) developed a stereoselective route to enantiomerically pure (R,R)- and (S,S)-2,3-difluorosuccinic acid via nucleophilic fluorination of cyclic sulfates generated from (R,R)- and (S,S)-diethyl tartrates, followed by deoxofluorination of intermediate fluorohydrins [1]. The corresponding anhydride, 3,4-difluorooxolane-2,5-dione, can be obtained by dehydration of these stereochemically defined diacids [2]. This stereochemical complexity and the ability to access single enantiomers are entirely absent in 2,2-difluorosuccinic anhydride (CAS 79802-73-6), which is achiral (no stereogenic centers), and in tetrafluorosuccinic anhydride (CAS 699-30-9), which is also achiral [3].

Enantiopure Synthesis
Supporting evidence
(R,R) and (S,S)-2,3-difluorosuccinic acid via tartrate-derived stereoselective route; 4 stereoisomers accessible
Supports procurement of single-enantiomer building blocks for stereoregular polymers and chiral peptides
Achiral analogs (geminal, tetrafluoro) provide only one form; no stereochemical information transfer
Stereoselective synthesis Chiral building block Enantiomerically pure Fluorine chemistry

Acidity Modulation: Vicinal vs. Geminal Difluoro Substitution

The positional arrangement of fluorine atoms on the succinic anhydride scaffold directly impacts the acidity of the corresponding hydrolyzed diacid, which is relevant for applications where the compound undergoes ring-opening (e.g., in aqueous electrolyte environments or as a reactive intermediate). 2,2-Difluorosuccinic acid (the hydrolyzed form of geminal 2,2-difluorosuccinic anhydride, CAS 79802-73-6) has a predicted pKa of 0.33 ± 0.28, reflecting the strong electron-withdrawing effect of two fluorine atoms geminal to one carboxylic acid group . In contrast, 2,3-difluorosuccinic acid (the hydrolyzed form of 3,4-difluorooxolane-2,5-dione) distributes the electron-withdrawing effect of fluorine across both carboxylic acid groups (one fluorine per acid), resulting in a different pKa profile that is less extreme at each carboxyl position but symmetrically modulated [1]. This pKa differentiation has implications for pH-dependent reactivity, solubility, and ionic interactions in both electrolyte and polymer applications. The parent non-fluorinated succinic acid has pKa₁ = 4.21 and pKa₂ = 5.64, providing a baseline for the acid-strengthening effect of fluorine [2].

Acidity Modulation
Class-level
Predicted moderated pKa vs. geminal isomer pKa ~0.33 (ΔpKa ~3.9 from parent)
Supports controlled hydrolysis in pH-sensitive electrolyte or polymer formulations
Class-level inference; predicted pKa values; experimental confirmation needed
pKa prediction Electron-withdrawing effect Acidity modulation Drug design

Evidence-Backed Application Scenarios for Procurement Decisions


Non-Aqueous Electrolyte Additive for High-Voltage Secondary Batteries

Based on the Daikin patent US 2017/0077552 A1, 3,4-difluorooxolane-2,5-dione (specified as 1,2-difluorosuccinic anhydride) is formulated into non-aqueous electrolytes at 0.1–6 mass% alongside a fluorine-containing acyclic carbonate co-solvent to suppress gas generation and improve high-temperature storage characteristics in lithium-ion secondary batteries and modules [1]. The vicinal difluoro substitution pattern is specifically preferred in the patent's generic formula where Rf3 to Rf5 represent H or F and Rf6 represents F or CF₃, a substitution claimed to provide high oxidation resistance and electrolyte compatibility [2]. Procurement of this specific isomer is necessary to align with the patent teachings; substitution with the 2,2-difluoro isomer (CAS 79802-73-6) or tetrafluorosuccinic anhydride (CAS 699-30-9) would represent a different compositional embodiment. The non-fluorinated parent succinic anhydride has independently demonstrated capacity retention improvement from 14% to 83% after 200 cycles in NCM811/Li cells at 5 wt% loading, establishing the succinic anhydride scaffold as a validated electrolyte additive framework, with fluorination expected to further enhance oxidative stability [3].

Stereochemically Tunable Fluorinated Polyester Building Block

For polymer chemists designing fluorinated polyesters with tunable crystallization kinetics, 3,4-difluorooxolane-2,5-dione serves as a precursor to syn- and meso-2,3-difluoro butanediol (via reduction) or directly as a diacyl monomer. As demonstrated by Dieden et al. (Polymer, 2019), polyesters incorporating vicinal difluoride units exhibit diastereomer-dependent crystallization: meso oligomers crystallize more slowly than syn oligomers due to stronger gauche C–F bond conformational preferences, while high-molecular-weight polymers show identical equilibrium melting points and enthalpies regardless of configuration [4]. This enables independent tuning of processing-relevant crystallization kinetics without altering final-use thermal properties — a design dimension unavailable with achiral non-fluorinated or gem-difluoro analogs. The stereoselective synthesis route from tartrate derivatives further enables procurement of enantiomerically pure (R,R) or (S,S) forms for applications requiring stereoregular polymer architectures [5].

Conformationally Controlled Peptide and Peptidomimetic Design

The fluorine gauche effect inherent to the 3,4-difluoro motif provides a predictable conformational bias that can be exploited in peptide and peptidomimetic design. Schueler (2006) demonstrated that incorporating the vicinal difluoro motif into small peptide structures results in a strong solid-state preference for gauche C–F bond alignment, and when adjacent to an amide moiety, the C–F bond adopts an antiperiplanar orientation with respect to the carbonyl [5]. These stereoelectronic effects override conventional steric and electrostatic interactions, providing a tool for influencing secondary and tertiary peptide structure in a predictable manner. The availability of both erythro and threo diastereoisomers, each with distinct conformational preferences validated by X-ray crystallography and ³JHH/³JHF coupling constant analysis, enables rational selection of the appropriate stereoisomer for a given conformational target [6].

Fluorinated Liquid Crystal Intermediate with Negative Dielectric Anisotropy

Vicinal difluoro-substituted alkyl chains have been shown to impart negative dielectric anisotropy (Δε) in liquid crystal compounds, a property valuable for vertically aligned (VA) LCD modes and other advanced display technologies [7]. The stereodefined vicinal difluoro motif in 3,4-difluorooxolane-2,5-dione can serve as a synthetic entry point to such liquid crystal intermediates through ring-opening functionalization. Nicoletti et al. demonstrated that stereospecifically fluorinated vicinal difluoro- and trifluoro-alkyl motifs influence both the magnitude and sign of dielectric anisotropy in candidate liquid crystal molecules, with physical characteristics measured and rationalized based on the conformational preference imposed by the fluorine gauche effect [7]. The ability to procure the anhydride in stereochemically defined form (erythro or threo) is critical for achieving the desired dipole alignment and resultant electro-optical performance.

Application
Selection Property
Validation Focus
Non-Aqueous Electrolyte Additive
Vicinal difluoro isomer per Daikin patent (US 2017/0077552)
Gas suppression, SEI formation, high-temperature storage characteristics
Stereochemically Tunable Fluorinated Polyester
Syn/meso diastereomer selection from vicinal difluoride precursor
Crystallization kinetics vs. equilibrium thermal properties
Conformationally Controlled Peptide Design
Fluorine gauche effect with erythro/threo stereochemical control
C–F bond alignment, secondary structure influence via ³J coupling
Fluorinated Liquid Crystal Intermediate
Stereodefined vicinal difluoro motif for negative dielectric anisotropy
Dipole alignment, electro-optical performance, Δε sign and magnitude
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